molecular formula C25H13ClO3 B13376293 12-(3-chlorophenyl)-2-oxapentacyclo[11.7.0.03,11.04,9.015,20]icosa-1(13),3(11),4,6,8,15,17,19-octaene-10,14-dione

12-(3-chlorophenyl)-2-oxapentacyclo[11.7.0.03,11.04,9.015,20]icosa-1(13),3(11),4,6,8,15,17,19-octaene-10,14-dione

Cat. No.: B13376293
M. Wt: 396.8 g/mol
InChI Key: CRRWIQPHEHTAKI-UHFFFAOYSA-N
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Description

12-(3-chlorophenyl)-2-oxapentacyclo[117003,1104,9015,20]icosa-1(13),3(11),4,6,8,15,17,19-octaene-10,14-dione is a complex organic compound characterized by its unique pentacyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 12-(3-chlorophenyl)-2-oxapentacyclo[11.7.0.03,11.04,9.015,20]icosa-1(13),3(11),4,6,8,15,17,19-octaene-10,14-dione typically involves multi-step organic reactions. The process begins with the preparation of the core pentacyclic structure, followed by the introduction of the 3-chlorophenyl group and the oxo functional group. Specific reaction conditions, such as temperature, pressure, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent quality and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

12-(3-chlorophenyl)-2-oxapentacyclo[11.7.0.03,11.04,9.015,20]icosa-1(13),3(11),4,6,8,15,17,19-octaene-10,14-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the oxo group to form alcohols or other derivatives.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as solvent choice, temperature, and reaction time are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to the formation of various substituted derivatives.

Scientific Research Applications

12-(3-chlorophenyl)-2-oxapentacyclo[11.7.0.03,11.04,9.015,20]icosa-1(13),3(11),4,6,8,15,17,19-octaene-10,14-dione has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It serves as a probe for studying biological processes and interactions.

    Industry: The compound’s unique structure makes it valuable in materials science and nanotechnology.

Mechanism of Action

The mechanism of action of 12-(3-chlorophenyl)-2-oxapentacyclo[11.7.0.03,11.04,9.015,20]icosa-1(13),3(11),4,6,8,15,17,19-octaene-10,14-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s effects are mediated through pathways that regulate cellular processes, such as signal transduction and gene expression.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

12-(3-chlorophenyl)-2-oxapentacyclo[11.7.0.03,11.04,9.015,20]icosa-1(13),3(11),4,6,8,15,17,19-octaene-10,14-dione is unique due to its specific chlorophenyl substitution and oxo functional group. These features confer distinct chemical properties and reactivity compared to similar compounds, making it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C25H13ClO3

Molecular Weight

396.8 g/mol

IUPAC Name

12-(3-chlorophenyl)-2-oxapentacyclo[11.7.0.03,11.04,9.015,20]icosa-1(13),3(11),4,6,8,15,17,19-octaene-10,14-dione

InChI

InChI=1S/C25H13ClO3/c26-14-7-5-6-13(12-14)19-20-22(27)15-8-1-3-10-17(15)24(20)29-25-18-11-4-2-9-16(18)23(28)21(19)25/h1-12,19H

InChI Key

CRRWIQPHEHTAKI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C2=O)C(C4=C(O3)C5=CC=CC=C5C4=O)C6=CC(=CC=C6)Cl

Origin of Product

United States

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